![molecular formula C18H21F3N6O B3019776 4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine CAS No. 2415556-18-0](/img/structure/B3019776.png)
4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring This structure is linked to a pyridazine ring, which is finally attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multiple steps:
Formation of the Trifluoromethylpyridine Intermediate: The initial step involves the synthesis of 6-(Trifluoromethyl)pyridine through a halogenation reaction followed by a nucleophilic substitution.
Piperazine Ring Formation: The next step involves the formation of the piperazine ring, which is achieved by reacting the trifluoromethylpyridine intermediate with ethylenediamine under controlled conditions.
Pyridazine Ring Formation: The piperazine intermediate is then reacted with hydrazine and a suitable aldehyde to form the pyridazine ring.
Morpholine Ring Attachment: Finally, the morpholine ring is attached through a nucleophilic substitution reaction involving the pyridazine intermediate and morpholine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the production process. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings.
Reduction: Reduction reactions can occur at the pyridazine ring, leading to the formation of dihydropyridazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperazine and morpholine rings.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may have anti-cancer and anti-inflammatory properties, making it a promising candidate for further development.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit key signaling pathways involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)piperidine
- 4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)tetrahydropyran
- 4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)thiomorpholine
Uniqueness
The uniqueness of 4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the morpholine ring contributes to its solubility and bioavailability. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c19-18(20,21)14-2-1-3-15(22-14)25-6-8-26(9-7-25)16-4-5-17(24-23-16)27-10-12-28-13-11-27/h1-5H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXPLRIEWUFFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=CC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B3019694.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,2-oxazole-5-carboxamide](/img/structure/B3019695.png)

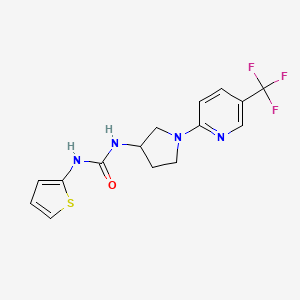
![2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3019699.png)
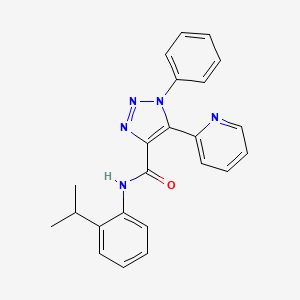
![3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3019706.png)
![1-(1-Benzothiophen-3-yl)-2-[(5-fluoropyrimidin-2-yl)amino]ethanol](/img/structure/B3019707.png)
![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B3019708.png)
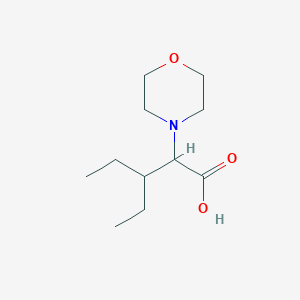
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3019712.png)
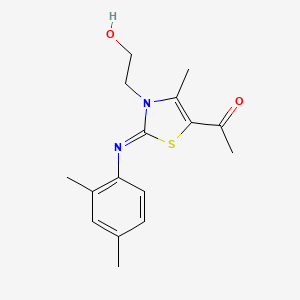
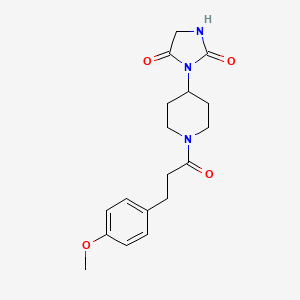
![2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3019716.png)
